molecular formula C12H18N4O B1480218 1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine CAS No. 2098043-75-3

1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine

Cat. No.: B1480218
CAS No.: 2098043-75-3
M. Wt: 234.3 g/mol
InChI Key: OMVNFJJITOFKNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an effective method for the preparation of 8-hydrazinopyrano[3,4-c]pyridines from 6-aminopyrano[3,4-c]-pyridines has been developed using a recyclization reaction of the pyridine ring .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined by spectroscopic methods including IR, MS, and 1D and 2D NMR experiments . For instance, the IR spectrum of a similar compound showed peaks at 3463 cm^-1 (OH), 3304 cm^-1 (NH), 3076 cm^-1 (CH arom.), 2950 cm^-1, 2887 cm^-1 (CH aliph.), 1639 cm^-1 (C O quinoline), 1630 cm^-1 (C O enaminone), and 1610 cm^-1 (C C) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by spectroscopic methods. For instance, the IR spectrum of a similar compound showed peaks at 3463 cm^-1 (OH), 3304 cm^-1 (NH), 3076 cm^-1 (CH arom.), 2950 cm^-1, 2887 cm^-1 (CH aliph.), 1639 cm^-1 (C O quinoline), 1630 cm^-1 (C O enaminone), and 1610 cm^-1 (C C) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of chemically related structures involves complex reactions that provide insights into the potential applications of the compound . For example, research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines indicates advanced methods for creating pyrano and pyrimidine derivatives, showcasing the chemical versatility and potential for creating pharmacologically active compounds (Paronikyan et al., 2016) Paronikyan et al., 2016.

Potential for Biological Activity

The structural complexity of pyrano[3,4-c]pyridazine derivatives suggests potential biological activities, such as the interaction with biological receptors or enzymes. Compounds like 8-hydrazino derivatives of pyrano[3,4-c]pyridines have been explored for their antimicrobial and antitumor activities, reflecting the broader research interest in similar structures for therapeutic applications (Paronikyan et al., 2016) Paronikyan et al., 2016.

Neurotropic Activity and SAR of Derivatives

Research into S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines has been conducted with a focus on their neurotropic activity, using models like convulsive models and central myorelaxation. This study points to the potential neurological effects of pyrano[3,4-c]pyridine derivatives, which could imply similar areas of investigation for related compounds (Shamir Dashyan et al., 2022) Shamir Dashyan et al., 2022.

Properties

IUPAC Name

1-(6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-10-1-4-16(5-2-10)12-7-9-3-6-17-8-11(9)14-15-12/h7,10H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNFJJITOFKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C3COCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine

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